2-Hydroxy-5-methylbenzene-1-sulfonyl chloride
Overview
Description
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S and a molecular weight of 206.65 g/mol . It is a derivative of benzene, featuring a hydroxyl group at the second position, a methyl group at the fifth position, and a sulfonyl chloride group at the first position. This compound is primarily used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-5-methylbenzene (also known as 2-Hydroxy-5-methylphenol or 5-Methylresorcinol) followed by chlorination. The general steps are as follows:
Sulfonation: 2-Hydroxy-5-methylbenzene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the para position relative to the hydroxyl group.
Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to convert the sulfonic acid group into a sulfonyl chloride group (-SO2Cl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Controlled addition of sulfuric acid to 2-Hydroxy-5-methylbenzene under cooling to manage the exothermic nature of the reaction.
- Subsequent chlorination using thionyl chloride in the presence of a catalyst to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 2-Hydroxy-5-methylbenzene-1-sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under mild heating.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used, and the reaction is usually conducted at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis or reduction.
Scientific Research Applications
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Bioconjugation: The compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then react with nucleophilic sites on the biomolecules.
Material Science: It is employed in the preparation of functionalized polymers and resins.
Analytical Chemistry: The compound is used in the derivatization of analytes to enhance their detection and quantification in chromatographic and spectroscopic methods.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to yield the final product. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzene-1-sulfonyl chloride: Lacks the methyl group at the fifth position.
4-Hydroxy-3-methylbenzene-1-sulfonyl chloride: The hydroxyl and methyl groups are positioned differently on the benzene ring.
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Contains a nitro group instead of a methyl group.
Uniqueness
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The specific positioning of these groups can also affect the compound’s physical properties and its applications in various fields.
Biological Activity
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride, also known as methyl-2-hydroxybenzenesulfonyl chloride , is an aromatic sulfonyl chloride compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a sulfonyl chloride functional group, which contribute to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₇ClO₃S
- Molecular Weight : 196.65 g/mol
The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action involves:
- Inhibition of Enzymatic Activity : This compound may inhibit enzymes involved in metabolic pathways, particularly hydroxysteroid dehydrogenases, which are crucial for steroid metabolism. Such inhibition can have therapeutic implications in conditions like type 2 diabetes.
- Binding Affinity : The compound's structure allows it to form hydrogen bonds and ionic interactions with active sites of enzymes, enhancing its potential as an inhibitor.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonyl chloride derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MSSA) | 0.78 - 12.5 mg/L |
Enterococcus faecalis | 6.25 mg/L |
Escherichia coli | Notable inhibition observed |
These findings suggest that derivatives can be considered potential antibacterial agents due to their low MIC values relative to cytotoxicity limits in human cell lines .
Cytotoxicity Studies
Cytotoxicity assays performed on normal lung fibroblast cells (MRC-5) revealed that the IC50 values for various derivatives were higher than 12.3 mg/L, indicating a favorable therapeutic index for further development .
Case Study 1: Inhibition of Hydroxysteroid Dehydrogenases
A study focusing on the inhibition of hydroxysteroid dehydrogenases by sulfonyl derivatives demonstrated that this compound effectively reduced enzyme activity in vitro. The study utilized kinetic assays to evaluate binding affinity and inhibition constants, revealing a promising profile for managing steroid hormone-related disorders.
Case Study 2: Antimicrobial Efficacy
Another research effort assessed the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated lower toxicity towards human cells compared to traditional antibiotics, suggesting a potential role in developing new antibacterial therapies .
Properties
IUPAC Name |
2-hydroxy-5-methylbenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKHPHOPDHZLLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926219-97-8 | |
Record name | 2-hydroxy-5-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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